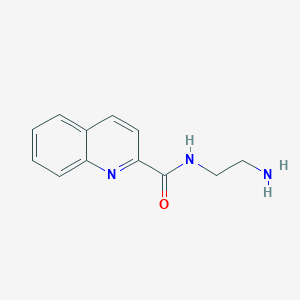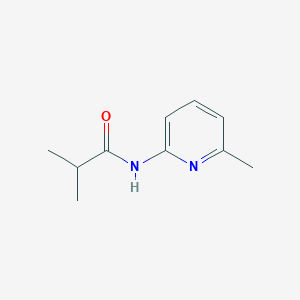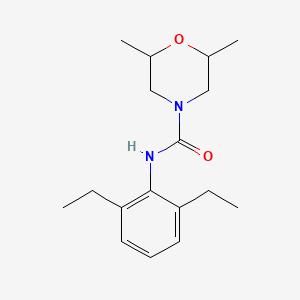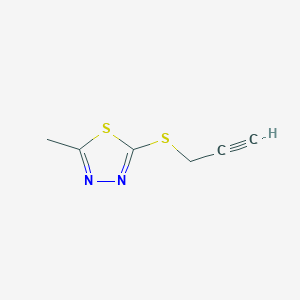![molecular formula C16H13ClN2O B7546738 N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. CPCA is a small molecule that belongs to the family of phenylacetamides and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has also been found to inhibit the activity of the receptor protein kinase C, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been found to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide also has some limitations. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide is not fully understood, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide. One area of research is the development of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide derivatives that exhibit improved efficacy and reduced toxicity. Another area of research is the identification of the specific enzymes and receptors that are targeted by N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide, which may provide insights into its mechanism of action. In addition, further studies are needed to explore the potential therapeutic applications of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide in various diseases.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide involves the reaction of 3-chloro-4-(chloromethyl)benzonitrile with phenylacetic acid in the presence of a base catalyst. The product obtained is then purified through recrystallization to obtain pure N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide. This synthesis method has been optimized to yield high purity and high yields of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antiviral, and antibacterial properties. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11(20)19-13-7-8-14(16(17)9-13)15(10-18)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMYVRFQUCIIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C#N)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)
![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)

![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)


![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)

![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)